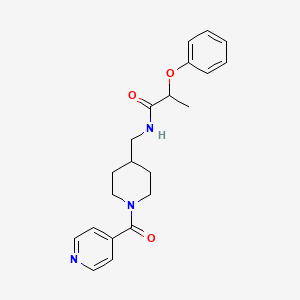

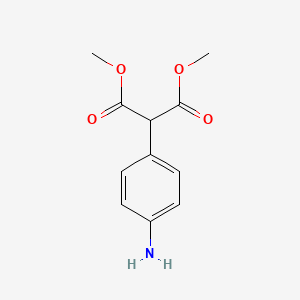

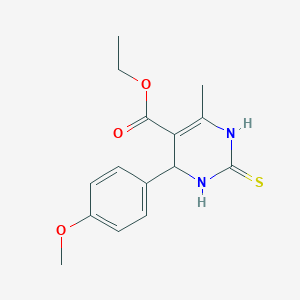

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule of interest, 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, is a compound that likely has significant relevance in the field of organic and medicinal chemistry due to its structural components. These components, including the 1H-1,2,3-triazol ring and the pyridinyl ethanone moiety, are often found in compounds with notable chemical and biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step synthetic routes that may include the formation of triazoles through click chemistry reactions, condensation reactions to introduce pyridinyl groups, and modifications to introduce the ethanone functional group. While specific synthesis routes for this compound were not found, related methodologies suggest the use of techniques such as condensation reactions, cyclization, and functional group transformations (Ç. Y. Ataol & Ö. Ekici, 2014).

Molecular Structure Analysis

Structural analysis of similar compounds involves spectroscopic methods (FTIR, NMR, UV-Visible) and X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions. For instance, X-ray diffraction methods have elucidated the crystal structure of related compounds, revealing specific bonding patterns and geometric configurations that are crucial for understanding the compound's properties (Ersin Inkaya et al., 2013).

科学的研究の応用

Synthesis and Antiviral Activity

The compound's synthesis and antiviral activities have been explored through various derivatives, highlighting its potential in developing antiviral agents. For instance, derivatives of similar compounds have demonstrated activities against HSV1 and HAV-MBB, underscoring the relevance of such molecules in antiviral research (Attaby, F. et al., 2006). Furthermore, the synthesis and characterization of triazole derivatives containing the pyridine unit have revealed antibacterial and plant growth regulatory activities, suggesting the compound's utility in broader biological applications (Jianbing Liu et al., 2007).

Experimental and Theoretical Studies

Experimental and theoretical studies, including FTIR, FT-NMR, UV–Visible, X-ray, and DFT analyses, have been conducted on similar compounds. These studies offer insights into the compound's structural and electronic properties, aiding in understanding its reactivity and potential applications in material science or as a ligand in coordination chemistry (Ç. Y. Ataol & Ö. Ekici, 2014).

Non-cyanide Synthesis Methods

Non-cyanide synthesis methods involving the compound have been developed, indicating its role in green chemistry and providing safer, more environmentally friendly pathways for synthesizing complex molecules. Such methods exemplify the compound's versatility and potential in organic synthesis (D. Kopchuk et al., 2017).

Catalytic Behavior and Corrosion Inhibition

The compound and its derivatives have been examined for their catalytic behaviors towards ethylene reactivity and as corrosion inhibitors. These studies reveal the compound's utility in industrial applications, such as in the synthesis of polymers and in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Q. Jawad et al., 2020).

Antibacterial and Antifungal Activities

The exploration of novel triazole derivatives, including this compound, for their antimicrobial properties has yielded promising results. Such studies are essential for discovering new therapeutic agents against resistant strains of bacteria and fungi, contributing to the ongoing efforts in combating antimicrobial resistance (S. Pervaram et al., 2017).

特性

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(11-15-5-4-9-20-12-15)23-10-8-17(13-23)24-14-18(21-22-24)16-6-2-1-3-7-16/h1-7,9,12,14,17H,8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSCLBPNYQJHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)

![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)